2-({2-[(6-Phenyl-1,2,4-triazin-3-yl)sulfanyl]propanoyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
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Overview
Description
2-({2-[(6-Phenyl-1,2,4-triazin-3-yl)sulfanyl]propanoyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a complex organic compound that features a unique combination of triazine and benzothiophene moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({2-[(6-Phenyl-1,2,4-triazin-3-yl)sulfanyl]propanoyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide typically involves multiple steps, starting with the preparation of the triazine and benzothiophene intermediates. The triazine moiety can be synthesized through a cyclization reaction involving appropriate nitriles and amines under acidic or basic conditions. The benzothiophene moiety is often prepared via a Friedel-Crafts acylation reaction followed by cyclization.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the development of robust catalysts to facilitate the key reactions.
Chemical Reactions Analysis
Types of Reactions
2-({2-[(6-Phenyl-1,2,4-triazin-3-yl)sulfanyl]propanoyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the triazine moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while reduction of the carbonyl groups can produce alcohols.
Scientific Research Applications
2-({2-[(6-Phenyl-1,2,4-triazin-3-yl)sulfanyl]propanoyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: It can be used in the development of new materials with specific properties, such as UV absorbers or stabilizers.
Mechanism of Action
The mechanism of action of 2-({2-[(6-Phenyl-1,2,4-triazin-3-yl)sulfanyl]propanoyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The triazine moiety can act as a ligand, binding to specific sites on proteins and modulating their activity. The benzothiophene moiety can enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 2-(4,6-Diphenyl-1,3,5-triazin-2-yl)-5-(hexyl)oxy-phenol
- 9-(2-(4,6-Diphenyl-1,3,5-triazin-2-yl)phenyl)-9H-carbazole
- 4-Amino-3-methyl-6-phenyl-1,2,4-triazin-5-one
Uniqueness
What sets 2-({2-[(6-Phenyl-1,2,4-triazin-3-yl)sulfanyl]propanoyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide apart is its combination of triazine and benzothiophene moieties, which confer unique chemical and biological properties. This dual functionality allows it to interact with a broader range of molecular targets and participate in diverse chemical reactions.
Properties
Molecular Formula |
C21H21N5O2S2 |
---|---|
Molecular Weight |
439.6 g/mol |
IUPAC Name |
2-[2-[(6-phenyl-1,2,4-triazin-3-yl)sulfanyl]propanoylamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |
InChI |
InChI=1S/C21H21N5O2S2/c1-12(29-21-23-11-15(25-26-21)13-7-3-2-4-8-13)19(28)24-20-17(18(22)27)14-9-5-6-10-16(14)30-20/h2-4,7-8,11-12H,5-6,9-10H2,1H3,(H2,22,27)(H,24,28) |
InChI Key |
SUDNQBPIMRYPNX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)NC1=C(C2=C(S1)CCCC2)C(=O)N)SC3=NC=C(N=N3)C4=CC=CC=C4 |
Origin of Product |
United States |
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